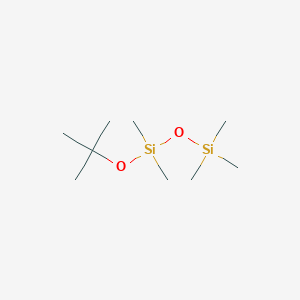
1-tert-Butoxy-1,1,3,3,3-pentamethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, (1,1-dimethylethoxy)pentamethyl- (9CI) is an organosilicon compound with the molecular formula C₇H₂₀OSi₂. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This particular compound is characterized by its pentamethyl-disiloxane structure with an additional 1,1-dimethylethoxy group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disiloxane, (1,1-dimethylethoxy)pentamethyl- can be synthesized through several methods. One common synthetic route involves the hydrosilylation reaction, where a silane compound reacts with an unsaturated compound in the presence of a catalyst. For example, the reaction between trimethylsilane and 1,1-dimethylethoxyethene in the presence of a platinum catalyst can yield the desired disiloxane compound .
Industrial Production Methods
In industrial settings, the production of disiloxane, (1,1-dimethylethoxy)pentamethyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Disiloxane, (1,1-dimethylethoxy)pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disiloxane, (1,1-dimethylethoxy)pentamethyl- has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility.
Industry: The compound is employed in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of disiloxane, (1,1-dimethylethoxy)pentamethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound provide it with unique reactivity, allowing it to participate in a variety of chemical reactions. The compound’s hydrophobic nature also makes it useful in applications where water repellency is desired .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethyldisiloxane: Another member of the siloxane family with similar properties but lacks the 1,1-dimethylethoxy group.
Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural properties.
Decamethylcyclopentasiloxane: Another cyclic siloxane with a larger ring structure.
Uniqueness
Disiloxane, (1,1-dimethylethoxy)pentamethyl- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the 1,1-dimethylethoxy group differentiates it from other siloxanes, providing it with unique applications in various fields .
Eigenschaften
CAS-Nummer |
10108-37-9 |
|---|---|
Molekularformel |
C9H24O2Si2 |
Molekulargewicht |
220.46 g/mol |
IUPAC-Name |
dimethyl-[(2-methylpropan-2-yl)oxy]-trimethylsilyloxysilane |
InChI |
InChI=1S/C9H24O2Si2/c1-9(2,3)10-13(7,8)11-12(4,5)6/h1-8H3 |
InChI-Schlüssel |
DLWYFQZKABMBKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)

![1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086964.png)


![7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B14086984.png)
![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)
![1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14086994.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)
